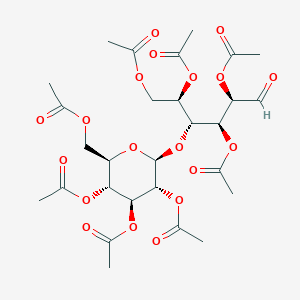
Cellobiose octaacetate, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cellobiose octaacetate, D-: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The compound is extensively used in carbohydrate chemistry research, particularly in studies related to the enzymatic breakdown and synthesis of cellulose and other β-glucan polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellobiose octaacetate, D- can be synthesized via the acetylative degradation of cellulose or cellulose acetate. The process involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C . This method provides the compound in high yield and quality in a facile one-pot process, making it amenable to large-scale synthesis .
Industrial Production Methods: The industrial production of cellobiose octaacetate, D- follows similar synthetic routes as described above, with optimizations for large-scale production. The use of acetic anhydride and strong acids ensures efficient acetylation of cellulose, resulting in the desired octaacetate derivative .
Chemical Reactions Analysis
Types of Reactions: Cellobiose octaacetate, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acetyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in partially deacetylated compounds .
Scientific Research Applications
Cellobiose octaacetate, D- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which cellobiose octaacetate, D- exerts its effects involves the interaction with specific enzymes, such as cellobiases. These enzymes catalyze the hydrolysis of β-1,4 bonds in cellobiose, leading to the release of glucose. The acetylation of all hydroxyl groups in the compound significantly increases its solubility in organic solvents, facilitating its use in various synthetic and analytical applications .
Comparison with Similar Compounds
- β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
- D,L-cellulose
- Poly (L-lactic acid) (PLLA)
Comparison: Cellobiose octaacetate, D- is unique due to its complete acetylation, which enhances its solubility and reactivity compared to other similar compounds. For instance, D,L-cellulose is an optically inactive cellulose comprising a racemic mixture of D-glucose and L-glucose, whereas cellobiose octaacetate, D- is a fully acetylated derivative of cellobiose .
Properties
CAS No. |
5853-08-7 |
|---|---|
Molecular Formula |
C28H38O19 |
Molecular Weight |
678.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1 |
InChI Key |
LVXSMDFTFXVSFM-YKVWFVLNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


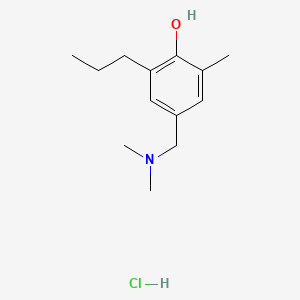
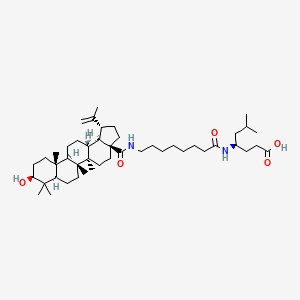
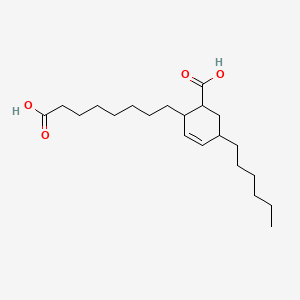
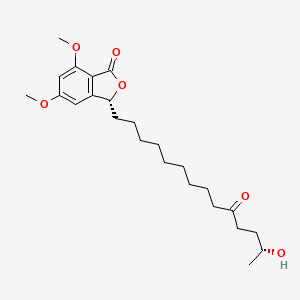
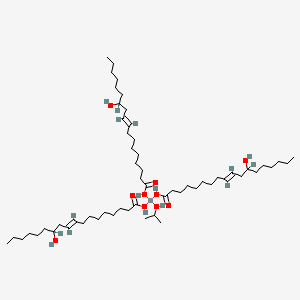
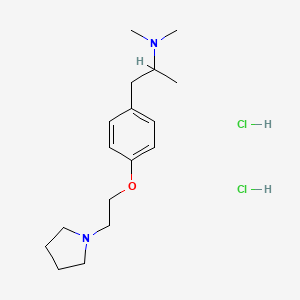
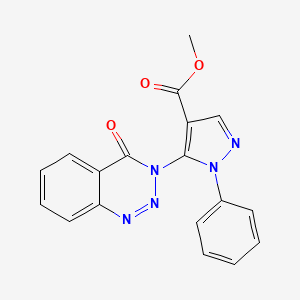
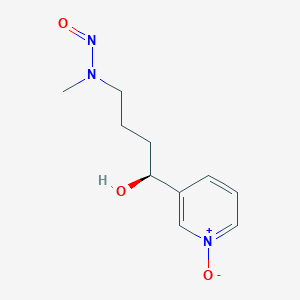
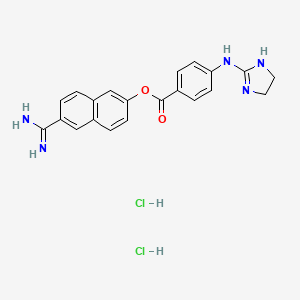
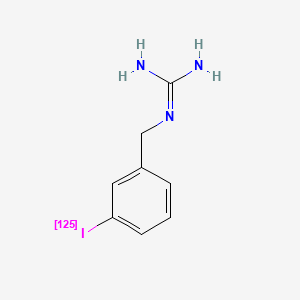
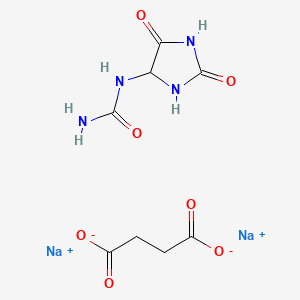
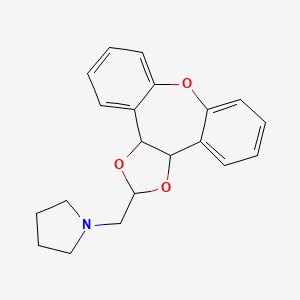
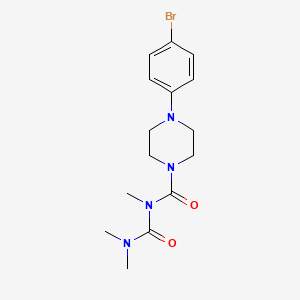
![N,N-diethyl-4-[(3-fluorophenyl)-piperidin-4-ylidenemethyl]benzamide](/img/structure/B12765172.png)
